molecular formula C13H17NO B586051 4-(Benzyl(ethyl)amino)but-2-yn-1-ol CAS No. 1309589-47-6

4-(Benzyl(ethyl)amino)but-2-yn-1-ol

Cat. No.: B586051
CAS No.: 1309589-47-6
M. Wt: 203.285
InChI Key: ROJSYAXGWLICJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyl(ethyl)amino)but-2-yn-1-ol typically involves the reaction of benzylamine with ethyl acetylene in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyl(ethyl)amino)but-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-(Benzyl(ethyl)amino)but-2-yn-1-one.

    Reduction: Formation of 4-(Benzyl(ethyl)amino)but-2-ene-1-ol or 4-(Benzyl(ethyl)amino)butane-1-ol.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

4-(Benzyl(ethyl)amino)but-2-yn-1-ol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyl(ethyl)amino)but-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved include the modulation of enzyme activity and the alteration of protein conformation.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyl(methyl)amino)but-2-yn-1-ol: Similar structure but with a methyl group instead of an ethyl group.

    4-(Benzyl(propyl)amino)but-2-yn-1-ol: Similar structure but with a propyl group instead of an ethyl group.

    4-(Benzyl(isopropyl)amino)but-2-yn-1-ol: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

4-(Benzyl(ethyl)amino)but-2-yn-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an alkyne and an amino alcohol moiety allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

4-[benzyl(ethyl)amino]but-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-14(10-6-7-11-15)12-13-8-4-3-5-9-13/h3-5,8-9,15H,2,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJSYAXGWLICJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#CCO)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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